Potassium 2-(trifluoromethyl)phenyltrifluoroborate
Overview
Description
Potassium 2-(trifluoromethyl)phenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C7H4BF6K. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through filtration and evaporation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(trifluoromethyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with reaction times varying from a few hours to overnight
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 2-(trifluoromethyl)phenyltrifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium 2-(trifluoromethyl)phenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Potassium 2-(trifluoromethyl)phenyltrifluoroborate can be compared with other organotrifluoroborate compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific electronic characteristics and enhances its reactivity in cross-coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)phenyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14;/h1-4H;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIEDDINMFMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30678-36-5 | |
Record name | Borate(1-), trifluoro[2-(trifluoromethyl)phenyl]-, potassium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30678-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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